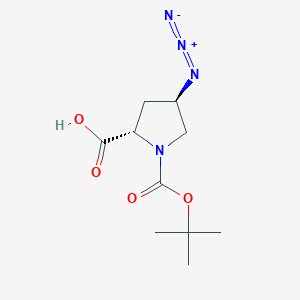

N-Boc-trans-4-azido-L-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEOWBJXFSZTJU-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166185 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-68-5 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-trans-4-azido-L-proline: Structure, Properties, and Applications in Chemical Biology and Drug Discovery

This guide provides a comprehensive technical overview of N-Boc-trans-4-azido-L-proline, a versatile building block for researchers, chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on peptide modification and its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Properties

This compound, with the IUPAC name (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a proline derivative featuring two key functional groups: a tert-butyloxycarbonyl (Boc) protecting group on the amine and an azido group at the C4 position in a trans configuration relative to the carboxylic acid.[1] This specific arrangement of functional groups makes it a highly valuable tool in chemical synthesis.

The Boc group provides a stable yet readily cleavable protecting group for the secondary amine of the proline ring, essential for controlled peptide synthesis.[2] The azido group, on the other hand, serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, allowing for the specific and efficient conjugation of this building block to other molecules.[3]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 132622-68-5 | [1] |

| Molecular Formula | C10H16N4O4 | [1] |

| Molecular Weight | 256.26 g/mol | [1] |

| Appearance | White crystalline powder | |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8°C |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), as well as multiplets for the proline ring protons. The proton at C4, bearing the azido group, would likely appear as a multiplet.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the Boc group and the carboxylic acid, in addition to the carbons of the pyrrolidine ring and the tert-butyl group. The carbon attached to the azide (C4) would have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the azide group (N₃) typically in the range of 2100 cm⁻¹. Carbonyl stretches for the Boc and carboxylic acid groups would also be prominent.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the commercially available N-Boc-cis-4-hydroxy-L-proline. The key transformation is a stereospecific inversion of the hydroxyl group to an azido group, which is typically achieved via a Mitsunobu reaction.[4] This reaction allows for the conversion of an alcohol to a variety of functional groups, including azides, with inversion of stereochemistry.[5]

Experimental Protocol: Synthesis via Mitsunobu Reaction

This protocol is a generalized procedure based on established Mitsunobu reaction principles for similar transformations.[4][5]

Materials:

-

N-Boc-cis-4-hydroxy-L-proline

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene) - EXTREME CAUTION: Hydrazoic acid is highly toxic and explosive. This should only be handled by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. A common in situ source of HN₃ is from sodium azide and an acid.

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-cis-4-hydroxy-L-proline and triphenylphosphine in anhydrous THF.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: To the cooled, stirring solution, slowly add the DEAD or DIAD solution dropwise. A color change is typically observed.

-

Addition of Hydrazoic Acid: Carefully add the hydrazoic acid solution dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Peptide Synthesis and Modification

The primary application of this compound is in peptide synthesis, where it serves as a building block to introduce a bioorthogonal handle into the peptide backbone. The proline ring's inherent conformational constraints can influence the secondary structure of peptides.[6] The presence of a substituent at the C4 position further modulates the ring pucker and the cis-trans isomerism of the preceding peptide bond, offering a tool for fine-tuning peptide conformation.[6][7]

Once incorporated into a peptide, the azido group can be selectively modified using click chemistry, enabling a wide range of applications:

-

Peptide Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and detection.

-

Peptide Cyclization: Intramolecular click reactions to generate cyclic peptides with enhanced stability and bioactivity.

-

Surface Immobilization: Conjugation of peptides to solid supports for various assays and applications.

-

Formation of Peptide Conjugates: Linking peptides to other biomolecules, such as proteins, nucleic acids, or small molecule drugs.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction to modify an azide-containing peptide with an alkyne-functionalized molecule.[8]

Materials:

-

Azide-containing peptide (synthesized with this compound)

-

Alkyne-functionalized molecule (e.g., a fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Organic co-solvent if needed (e.g., DMSO, t-butanol)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the azide-peptide, alkyne-molecule, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).

-

Reaction Mixture: In a microcentrifuge tube, combine the azide-peptide and the alkyne-molecule in the desired molar ratio in an aqueous buffer.

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions.

-

Initiation of Reaction: Add the CuSO₄/THPTA mixture to the peptide/alkyne solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

-

Purification: Purify the resulting triazole-linked peptide conjugate using reversed-phase HPLC.

Caption: General workflow for a CuAAC "click" reaction.

Role in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[9] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[10][]

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly impact the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), and consequently, the efficiency of protein degradation.[][12]

This compound is an attractive building block for the synthesis of PROTAC linkers.[10] The azido group allows for the convenient connection of the proline-containing linker to an alkyne-functionalized E3 ligase ligand or target protein ligand via a CuAAC reaction.[9] The rigid pyrrolidine ring of proline can introduce conformational constraints into the linker, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation. The trans stereochemistry of the azide will influence the spatial orientation of the connected ligands.

Caption: Conceptual overview of PROTAC-mediated protein degradation.

Comparative Insights: trans vs. cis Isomers

The stereochemistry at the C4 position of the proline ring has a significant impact on the conformation of the pyrrolidine ring and the preceding peptide bond.[6] While both trans- and cis-4-azido-L-proline can be used in peptide synthesis and click chemistry, the choice of isomer can influence the final properties of the molecule.

-

Conformational Effects: The trans isomer generally favors an exo ring pucker, which stabilizes a trans conformation of the preceding peptide bond. The cis isomer, on the other hand, can have a greater propensity to adopt an endo ring pucker, which is more compatible with a cis peptide bond.[6] This allows for the rational design of peptide secondary structures.

-

Reactivity: The accessibility of the azide for click chemistry reactions may differ slightly between the two isomers due to steric hindrance, although both are generally reactive.

The selection between the trans and cis isomers should be a deliberate choice based on the desired conformational properties of the final peptide or PROTAC.

Safety and Handling

This compound should be handled with the appropriate safety precautions for laboratory chemicals. As with all azido compounds, there is a potential risk of decomposition, especially upon heating or in the presence of certain metals. It is advisable to avoid high temperatures and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a powerful and versatile chemical tool with significant applications in peptide chemistry, chemical biology, and drug discovery. Its unique combination of a protected amino acid and a bioorthogonal handle allows for the precise construction and modification of complex molecules. The ability to introduce conformational constraints and a site for specific conjugation makes it an invaluable building block for the synthesis of novel peptide-based therapeutics and advanced molecular probes like PROTACs. As research in these areas continues to expand, the utility of this compound is poised to grow, enabling the development of next-generation scientific tools and therapeutic agents.

References

-

Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]

- Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 1-465.

- Gorske, B. C., Bastian, B. L., & Raines, R. T. (2007). Impact of azaproline on amide cis-trans isomerism: conformational analyses and NMR studies of model peptides including TRH analogues. Journal of the American Chemical Society, 129(33), 10222–10232.

- Thamm, P., & Mutter, M. (2006). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, 22, 63-88.

- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

- Toudil, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(17), 9039-9063.

- Keith, J. M., & Gomez, L. (2006). Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. The Journal of Organic Chemistry, 71(18), 7113–7116.

- Zhyvolozhynska, T., et al. (2020). Novel approaches for the rational design of PROTAC linkers.

- Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(35), 11069-11079.

- Keith, J. M., & Gomez, L. (2006). Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents. The Journal of Organic Chemistry, 71(18), 7113–7116.

-

Royal Society of Chemistry. An L-proline Functionalized Metallo-organic Triangle as Size-Selective Homogeneous Catalyst for Asymmertry Catalyzing Aldol Reactions. [Link]

-

PubChem. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. [Link]

Sources

- 1. trans-4-Azido-N-Boc-L-proline 95% | CAS: 132622-68-5 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of azaproline on amide cis-trans isomerism: conformational analyses and NMR studies of model peptides including TRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of N-Boc-trans-4-azido-L-proline

Abstract

This technical guide provides a comprehensive overview and a detailed, field-tested protocol for the synthesis of this compound, a critical building block in modern drug discovery and chemical biology. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a robust and reproducible method for preparing this versatile chemical intermediate. We will delve into the strategic considerations behind the synthetic route, the mechanistic underpinnings of the key reaction steps, and the practical aspects of execution and characterization. The protocol emphasizes safety, efficiency, and high purity of the final product, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of this compound

This compound is a non-canonical amino acid derivative that has garnered significant attention as a molecular tool. Its structure uniquely combines three key features:

-

A Proline Scaffold: The rigid pyrrolidine ring of proline introduces conformational constraints into peptides and small molecules, a property widely exploited in medicinal chemistry to enhance binding affinity and metabolic stability.

-

The Azido Group (N₃): This functional group serves as a versatile chemical handle. It is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the precise and efficient ligation of the proline moiety to other molecules (e.g., fluorescent dyes, imaging agents, or complex drug fragments) under mild, biocompatible conditions.

-

The Boc Protecting Group (tert-butoxycarbonyl): The Boc group provides robust protection of the proline's secondary amine, preventing unwanted side reactions during synthesis. Its stability under a wide range of conditions and its facile removal under mild acidic conditions make it an ideal choice for multi-step synthetic campaigns.

The trans stereochemistry between the azide at the C4 position and the carboxyl group at the C2 position is often crucial for achieving the desired conformation and biological activity in the final molecule. The synthesis of this specific isomer, therefore, requires careful stereochemical control.

Synthetic Strategy and Mechanistic Rationale

The most reliable and widely adopted strategy for synthesizing this compound begins with the commercially available and relatively inexpensive starting material, N-Boc-cis-4-hydroxy-L-proline . This approach is favored because it leverages a classic Sɴ2 (bimolecular nucleophilic substitution) reaction, which inherently proceeds with a complete inversion of stereochemistry at the reacting center.

The overall synthetic transformation is a two-step process:

-

Activation of the Hydroxyl Group: The hydroxyl group at the C4 position is a poor leaving group. To facilitate its displacement, it must first be converted into a better leaving group. This is typically achieved by sulfonylation, converting the alcohol into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). Tosylates are often preferred for their crystallinity and stability.

-

Nucleophilic Displacement with Azide: The activated sulfonate ester is then treated with an azide source, typically sodium azide (NaN₃). The azide anion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic C4 carbon and displacing the tosylate leaving group.

This Sɴ2 reaction inverts the stereochemistry at the C4 position from cis (relative to the carboxyl group) to trans, yielding the desired product.

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the described steps, particularly regarding temperature control and stoichiometry, is critical for achieving a high yield and purity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier (Example) |

| N-Boc-cis-4-hydroxy-L-proline | C₁₀H₁₇NO₅ | 231.25 | >98% | Sigma-Aldrich |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | >98% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | Anhydrous | Sigma-Aldrich |

| Sodium Azide (NaN₃) | N₃Na | 65.01 | >99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ (mixture) | ~86.18 | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. | VWR Chemicals |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | aq. sol. | VWR Chemicals |

| Brine (Saturated NaCl) | NaCl | 58.44 | aq. sol. | VWR Chemicals |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Granular | VWR Chemicals |

Safety Precautions:

-

Sodium Azide (NaN₃) is highly toxic and can be explosive, especially upon contact with heavy metals or acids (which can form volatile and explosive hydrazoic acid, HN₃). Handle with extreme care in a well-ventilated chemical fume hood. Do not use metal spatulas. Quench all azide-containing solutions with sodium nitrite followed by ceric ammonium nitrate before disposal.

-

Pyridine and DMF are toxic. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator. Avoid inhalation and skin contact.

Step-by-Step Methodology

Part A: Synthesis of N-Boc-cis-4-tosyloxy-L-proline (Intermediate)

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-cis-4-hydroxy-L-proline (5.00 g, 21.6 mmol, 1.0 equiv.).

-

Dissolve the starting material in anhydrous pyridine (50 mL). Cool the flask to 0 °C in an ice-water bath.

-

Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. Cooling to 0 °C is crucial to control the exothermic reaction and prevent side product formation.

-

-

Slowly add p-toluenesulfonyl chloride (TsCl) (4.95 g, 26.0 mmol, 1.2 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material spot should be consumed, and a new, less polar spot corresponding to the tosylated product should appear.

-

Work-up:

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with cold 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Causality: The acid wash protonates and removes the basic pyridine. The bicarbonate wash neutralizes any remaining acid. The brine wash removes bulk water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate, which is often a pale yellow oil or solid. This intermediate is typically used in the next step without further purification.

-

Part B: Synthesis of this compound

-

Dissolve the crude N-Boc-cis-4-tosyloxy-L-proline from Part A in anhydrous DMF (60 mL) in a 250 mL round-bottom flask.

-

Add sodium azide (NaN₃) (4.22 g, 64.8 mmol, 3.0 equiv.) to the solution.

-

Causality: A polar aprotic solvent like DMF is ideal for Sɴ2 reactions as it solvates the cation (Na⁺) but not the nucleophilic anion (N₃⁻), enhancing its reactivity. A 3-fold excess of NaN₃ ensures the reaction goes to completion.

-

-

Heat the reaction mixture to 65-70 °C using an oil bath and stir vigorously for 18-24 hours.

-

Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexanes). The intermediate spot should be replaced by a new product spot.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into 250 mL of water.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash thoroughly with water (3 x 75 mL) to remove DMF, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield This compound as a colorless to pale yellow oil.

-

Expected Yield and Characterization

-

Yield: 70-85% over two steps.

-

Appearance: Colorless to pale yellow viscous oil.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is complex due to the presence of rotamers (cis/trans amide bond). Key diagnostic peaks include the multiplet for the proton at the C4 position (H-4), which is shifted upfield compared to the precursor, and the characteristic signals for the Boc group around 1.4-1.5 ppm.

-

¹³C NMR (101 MHz, CDCl₃): Expect signals around δ 174-176 (C=O, carboxyl), 154 (C=O, Boc), 80 (quaternary C, Boc), 60 (C-4, attached to azide), 58 (C-2), 53 (C-5), 37 (C-3), and 28 (CH₃, Boc).

-

FT-IR (neat): A strong, sharp absorbance band around 2100 cm⁻¹ is characteristic of the azide (N=N=N) asymmetric stretch and is a definitive indicator of a successful reaction.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₁₆N₄O₄Na [M+Na]⁺, found value should be within ± 5 ppm.

Mechanistic Deep Dive: The Sɴ2 Inversion

The stereochemical outcome of this synthesis is dictated by the mechanism of the second step. The displacement of the tosylate by the azide anion is a classic example of an Sɴ2 reaction.

Caption: The Sɴ2 mechanism showing backside attack and inversion of stereochemistry.

-

Backside Attack: The azide nucleophile (N₃⁻) attacks the C4 carbon from the side opposite to the bulky tosylate leaving group.

-

Transition State: A high-energy, trigonal bipyramidal transition state is formed where the C4 carbon is momentarily bonded to both the incoming azide and the outgoing tosylate group.

-

Inversion of Configuration: As the C-OTs bond breaks and the C-N₃ bond forms, the stereochemistry at the C4 center is inverted, much like an umbrella flipping inside out in the wind. This is known as a Walden inversion.

This mechanistic requirement is why starting with the cis-hydroxyproline derivative is the most direct route to the desired trans-azidoproline product.

Conclusion

The synthesis of this compound via tosylation of N-Boc-cis-4-hydroxy-L-proline followed by Sɴ2 displacement with sodium azide is a highly efficient, reliable, and scalable method. By understanding the underlying chemical principles—particularly the necessity of activating the hydroxyl group and the stereospecificity of the Sɴ2 reaction—researchers can consistently produce high-purity material. The resulting compound serves as a powerful tool for chemical biologists and medicinal chemists, enabling the construction of complex molecular architectures through bioorthogonal chemistry. Careful attention to safety protocols, especially when handling sodium azide, is paramount for the successful and safe execution of this synthesis.

References

-

Title: Synthesis of 4-azido- and 4-amino-l-proline derivatives and their use in the preparation of gp120-binding cyclic peptides. Source: The Journal of Organic Chemistry, 2003, 68 (15), pp 5897–5900. URL: [Link]

-

Title: A Practical Gram-Scale Synthesis of this compound. Source: Organic Process Research & Development, 2011, 15 (4), pp 933–937. URL: [Link]

An In-depth Technical Guide to (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: A Keystone for Advanced Peptide and Peptidomimetic Engineering

Abstract

(2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a non-canonical amino acid that has emerged as a cornerstone in modern drug discovery and chemical biology. Its strategic design, featuring a tert-butoxycarbonyl (Boc) protected amine, a carboxylic acid for peptide linkage, and a bioorthogonal azido handle, makes it an exceptionally versatile building block. The specific (4R) stereochemistry of the azido group imparts unique conformational properties on the pyrrolidine ring, influencing the structure of resulting peptides. This guide provides a comprehensive technical overview of its synthesis, core properties, and pivotal applications, with a focus on peptide engineering and bioconjugation via azide-alkyne "click" chemistry. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for creating novel therapeutics and advanced biomaterials.

Introduction: The Strategic Value of a Functionalized Proline Analogue

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational rigidity to peptide backbones.[1] This inherent structural constraint makes proline and its derivatives powerful tools for stabilizing specific secondary structures, such as β-turns and polyproline helices, which are critical for molecular recognition and protein function.[1]

(2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid builds upon this structural foundation by introducing a chemically addressable azido (–N₃) group. This functional handle is the gateway to a suite of bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The reaction's high efficiency, specificity, and biocompatibility allow for the precise and stable conjugation of peptides to other molecules, including small-molecule drugs, imaging agents, or polymers, under mild, aqueous conditions.[3][4]

The Boc protecting group makes this building block perfectly suited for Boc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely used method for peptide assembly.[5][6] This guide will delve into the practical synthesis of this compound, its profound impact on peptide structure, and detailed protocols for its application.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and the necessary safety precautions is paramount for its effective and safe utilization in a laboratory setting.

Core Properties and Identification

The quantitative data for (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid and its common salt form are summarized below. The dicyclohexylammonium (DCHA) salt is often supplied commercially to improve the compound's crystallinity and handling characteristics.

| Property | Value | Source(s) |

| Chemical Name | (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | - |

| Molecular Formula | C₁₀H₁₆N₄O₄ | [1] |

| Molecular Weight | 256.26 g/mol | [1] |

| Appearance | Typically a white to off-white solid/powder | |

| Stereochemistry | (2S,4R) | - |

| Common Salt Form | Dicyclohexylammonium (DCHA) salt | |

| CAS Number (DCHA Salt) | 132622-68-5 | |

| Molecular Formula (DCHA Salt) | C₁₀H₁₆N₄O₄ · C₁₂H₂₃N | |

| Molecular Weight (DCHA Salt) | 437.58 g/mol | |

| Optical Rotation (DCHA Salt) | [α]²⁰/D = -30 ± 1° (c=1 in DMF) | |

| Storage Conditions | 2–8 °C, desiccated |

Spectroscopic Characterization

The structural integrity of the compound is confirmed through standard spectroscopic methods. The key expected signals are:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A sharp, strong absorption band characteristic of the azide antisymmetric stretch (ν_as) is expected around 2100 cm⁻¹ .[7] This peak is located in a relatively clear region of the IR spectrum, making it an excellent diagnostic tool. Other expected signals include a broad O-H stretch from the carboxylic acid (~2500–3300 cm⁻¹) and a strong C=O stretch from the Boc protecting group and carboxylic acid (~1700–1750 cm⁻¹).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield, typically between 10–12 ppm. The protons of the tert-butyl group will present as a sharp singlet at approximately 1.4 ppm. The protons on the pyrrolidine ring will appear as complex multiplets in the 2.0–4.5 ppm range.

-

¹³C NMR: The carbonyl carbons of the Boc group and the carboxylic acid are expected to resonate in the 155–180 ppm region. The quaternary carbon of the Boc group will appear around 80 ppm. The carbons of the pyrrolidine ring will be found in the 25–70 ppm range.

-

Mandatory Safety and Handling Protocols

Organic azides are energetic compounds and must be handled with rigorous safety precautions.[9][10]

-

Explosion Hazard: Low molecular weight organic azides can be shock- and heat-sensitive and may decompose explosively.[10] Always handle with care, avoiding friction, grinding, and sudden temperature changes. Never heat the compound directly unless as part of a well-controlled reaction.

-

Toxicity: Azides are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[9]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood. A blast shield should be used for all reactions, especially during initial synthesis and scale-up.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.

-

Incompatible Materials: Avoid contact with strong acids (can form highly toxic and explosive hydrazoic acid), strong oxidizing agents, and heavy metals (can form highly shock-sensitive metal azides). Do not use metal spatulas for transferring the solid; use plastic or ceramic spatulas instead.[9] Halogenated solvents like dichloromethane should be used with caution as they can potentially react with azides under certain conditions.[10]

-

Waste Disposal: All azide-containing waste, including dilute solutions, must be collected in a designated, clearly labeled hazardous waste container. Never pour azide waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[9]

Synthesis and Purification

The synthesis of (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a multi-step process that hinges on the stereospecific conversion of a readily available precursor, (2S,4R)-4-hydroxyproline. The key transformation is the introduction of the azide group with inversion of stereochemistry at the C4 position, which is typically achieved via the Mitsunobu reaction.[11] To obtain the desired (4R)-azido product from the (4R)-hydroxy starting material, a double inversion is required.

Synthetic Workflow Overview

The logical flow for the synthesis is outlined below. It begins with the commercially available methyl ester of Boc-protected hydroxyproline and proceeds through a two-step inversion at the C4 hydroxyl group.

Caption: Synthetic pathway for (2S,4R)-4-azido-1-Boc-pyrrolidine-2-carboxylic acid.

Detailed Experimental Protocol (Representative)

This protocol is a synthesized methodology based on established procedures for Mitsunobu reactions on proline scaffolds.[11][12] Researchers should adapt and optimize these conditions as necessary.

Step 1: Synthesis of Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylate

-

Initial Inversion: To a solution of Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq.) and 4-nitrobenzoic acid (1.5 eq.) in anhydrous THF, add triphenylphosphine (PPh₃, 1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure. The crude residue contains the (2S,4S)-4-(4-nitrobenzoyl)oxy intermediate.

-

Dissolve the crude intermediate in acetone and add sodium azide (NaN₃, 2.0 eq.).

-

Heat the mixture to reflux and stir for 8-12 hours.

-

Cool the reaction, filter off any solids, and concentrate the filtrate.

-

Purify the resulting crude azide by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the intermediate methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylate.

Step 2: Synthesis of (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

-

Second Inversion (Azidation): This step is not strictly necessary if the product from Step 1 is hydrolyzed, which would yield the (2S,4S) diastereomer. To obtain the (2S,4R) product, one would typically start with (2S,4S)-hydroxyproline and perform a single Mitsunobu azidation. A representative procedure is as follows:

-

To a solution of Boc-(2S,4S)-4-hydroxyproline methyl ester (1.0 eq.) and PPh₃ (1.5 eq.) in anhydrous THF at 0 °C, add diphenylphosphoryl azide (DPPA, 1.5 eq.).

-

Add DIAD (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Work up the reaction and purify by column chromatography to yield methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylate.

-

Saponification: Dissolve the purified methyl ester (1.0 eq.) in a 1:1 mixture of THF and water.

-

Add lithium hydroxide (LiOH, 1.5 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a solid or viscous oil. If desired, the DCHA salt can be formed by dissolving the free acid in a suitable solvent and adding one equivalent of dicyclohexylamine.

The "Azido Gauche Effect": A Stereoelectronic Basis for Conformational Control

The specific placement of the electronegative azide group at the C4 position with R stereochemistry is not arbitrary; it is a deliberate design choice that leverages a powerful stereoelectronic interaction known as the "azido gauche effect".[9][13] This effect dictates the conformational preference of the pyrrolidine ring, which in turn influences the cis/trans isomerism of the preceding peptide bond.

-

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary "puckered" conformations: Cγ-endo and Cγ-exo.

-

The Gauche Effect: When an electronegative substituent like an azide is at the 4R position, it prefers a gauche orientation relative to the Cδ–N and Cβ–Cα bonds. This preference forces the C4 atom out of the plane on the opposite side of the C2 carboxylic acid group, resulting in a strong preference for the Cγ-exo ring pucker.[10][14]

-

Stabilization of trans Amide Bond: The Cγ-exo pucker orients the peptide backbone in such a way that it facilitates a stabilizing n→π interaction. This occurs between the lone pair of electrons (n) on the oxygen of the preceding amide carbonyl group and the antibonding orbital (π) of the proline's own carbonyl group.[10][13] This interaction significantly stabilizes the trans conformation of the Xaa-Azp peptide bond.

Conversely, an azide at the 4S position would favor a Cγ-endo pucker, which disfavors this n→π* interaction, leading to a higher population of the cis amide conformer.[9][10] Therefore, the incorporation of (2S,4R)-azidoproline is a strategic method to bias peptide conformation towards a more extended, trans-amide backbone, which is characteristic of polyproline II (PPII) helices found in collagen and various signaling domains.[14][15]

Caption: Logical flow of the "azido gauche effect" on peptide conformation.

Applications in Peptide Synthesis and Bioconjugation

The primary utility of (2S,4R)-4-azido-1-Boc-pyrrolidine-2-carboxylic acid lies in its seamless integration into peptide synthesis workflows, followed by powerful post-synthetic modifications.

Incorporation via Boc Solid-Phase Peptide Synthesis (SPPS)

The compound is readily incorporated into a growing peptide chain using standard Boc-SPPS protocols. The workflow is cyclical and robust.[5]

Caption: Boc-SPPS cycle for incorporating the azidoproline residue.

Illustrative Protocol: Manual Boc-SPPS Coupling

-

Resin Preparation: Start with the N-terminally deprotected peptide-resin (e.g., MBHA resin for a C-terminal amide), swollen in dichloromethane (DCM).

-

Neutralization: Wash the resin with DCM (3x). Treat with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x). Wash with DCM (3x).

-

Amino Acid Activation: In a separate vessel, dissolve (2S,4R)-4-azido-1-Boc-pyrrolidine-2-carboxylic acid (3 eq.) and HBTU (2.9 eq.) in N,N-dimethylformamide (DMF). Add DIEA (6 eq.) and allow the activation to proceed for 2-3 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (2x) to prepare for the next deprotection cycle.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the azide-containing peptide is synthesized, purified, and characterized, the azido group serves as a handle for conjugation. The CuAAC reaction covalently links the peptide to a molecule bearing a terminal alkyne, forming a highly stable 1,4-disubstituted 1,2,3-triazole ring. This triazole is an excellent mimic of the trans-amide bond, causing minimal structural perturbation.[2][3]

Illustrative Protocol: CuAAC on an Azido-Peptide

-

Reaction Setup: Dissolve the purified azido-peptide (1.0 eq.) and the alkyne-functionalized molecule (e.g., a fluorescent dye, PEG linker, or small molecule drug; 1.2 eq.) in a solvent mixture, such as 1:1 t-butanol/water.

-

Catalyst Preparation: In a separate tube, prepare the catalyst solution. Add copper(II) sulfate (CuSO₄, 0.1 eq.) to an aqueous solution of a stabilizing ligand like THPTA (0.5 eq.).

-

Initiation: Add the catalyst solution to the peptide/alkyne mixture. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 eq.) to reduce Cu(II) to the active Cu(I) species.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. The reaction is often complete within a shorter timeframe and can be monitored by LC-MS.

-

Purification: Upon completion, the conjugated peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Outlook

(2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is far more than a simple amino acid derivative; it is a sophisticated molecular tool that provides chemists and biologists with precise control over peptide structure and function. Its ability to enforce a specific backbone conformation through the "azido gauche effect" makes it invaluable for designing peptidomimetics with enhanced stability and pre-organized structures for improved receptor binding. Furthermore, its seamless integration with the robust and versatile platforms of SPPS and click chemistry enables the construction of complex biomolecular architectures, from targeted drug-peptide conjugates to novel functional materials. As the demand for precisely engineered peptides and proteins continues to grow in medicine and materials science, the strategic application of this versatile building block is set to expand, paving the way for next-generation therapeutics and smart biomaterials.

References

-

Wennemers, H., et al. (2009). (4R)- and (4S)-Azidoprolines – Conformation Directing Amino Acids and Sites for Functionalization. CHIMIA, 63(4), 197-200. [Link]

-

Kim, M., et al. (2012). Infrared probing of 4-azidoproline conformations modulated by azido configurations. The Journal of Physical Chemistry B, 116(21), 6136-6143. [Link]

-

University of New Mexico Chemistry Department. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved January 15, 2026, from [Link]

-

Wennemers, H., et al. (2006). The "azido gauche effect"--implications for the conformation of azidoprolines. Journal of the American Chemical Society, 128(45), 14697-703. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2006). The “Azido Gauche Effect”Implications for the Conformation of Azidoprolines. Retrieved January 15, 2026, from [Link]

-

Pandey, A. K., et al. (2020). Conformational landscape of substituted prolines. Peptide Science, 112(1), e24151. [Link]

-

Gopi, H., et al. (2010). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Organic Chemistry, 14(18), 2055-2067. [Link]

-

Ye, S., et al. (2009). FTIR analysis of GPCR activation using azido probes. Nature Chemical Biology, 5, 397-399. [Link]

-

Zondlo, N. J., et al. (2019). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of Peptide Science, 25(12), e3215. [Link]

-

Punna, S., et al. (2005). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 44(15), 2215-2220. [Link]

-

PubChem. (n.d.). (2s,4s)-4-azido-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 15, 2026, from [Link]

-

Scientific Information Database. (n.d.). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Retrieved January 15, 2026, from [Link]

-

Jäger, C. K., et al. (2023). Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. International Journal of Molecular Sciences, 24(22), 16229. [Link]

-

Mojzych, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. [Link]

-

Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved January 15, 2026, from [Link]

-

Szigyártó, I. K., et al. (2021). Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution. Physical Chemistry Chemical Physics, 23(4), 2549-2559. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-azido-1-aminopropylamine (APA), ν(azide) = 2088.5.... Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved January 15, 2026, from [Link]

-

AAPPTec. (n.d.). (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [ 273222-05-2]. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2018). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved January 15, 2026, from [Link]

-

Marshall, G. R., et al. (n.d.). Solid-Phase Synthesis Utilizing Azido-alpha-Amino Acids: Reduction of Azido-Protected Proline. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Aobchem. (n.d.). (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O4@L-proline-SO3H. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. Retrieved January 15, 2026, from [Link]

-

SciSpace. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. Retrieved January 15, 2026, from [Link]

-

Ceotto, M., et al. (2022). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. The Journal of Chemical Physics, 156(16), 164303. [Link]

Sources

- 1. jpt.com [jpt.com]

- 2. bachem.com [bachem.com]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Infrared probing of 4-azidoproline conformations modulated by azido configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The "azido gauche effect"-implications for the conformation of azidoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (4R)- and (4S)-Azidoprolines – Conformation Directing Amino Acids and Sites for Functionalization | CHIMIA [chimia.ch]

Introduction: A Versatile Proline Analogue for Modern Chemistry

An In-depth Technical Guide to N-Boc-trans-4-azido-L-proline

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 132622-68-5), a pivotal synthetic amino acid analogue. We delve into its structural and conformational properties, elucidating the stereoelectronic effects of the azide moiety. Detailed, field-proven protocols for its synthesis and subsequent application in bioorthogonal "click" chemistry are presented. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile building block for peptide synthesis, bioconjugation, and the development of novel therapeutics and advanced materials.

This compound is a non-proteinogenic amino acid that has emerged as an indispensable tool in chemical biology, peptide science, and medicinal chemistry. Its structure incorporates three key features: a proline scaffold, a tert-butyloxycarbonyl (Boc) protecting group, and a strategically placed azide moiety. The proline ring introduces unique conformational constraints into peptides, while the Boc group facilitates its use in standard solid-phase peptide synthesis (SPPS).[1] The azide group, however, is its most defining feature, serving as a versatile chemical handle for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[2][3]

The incorporation of this analogue allows for the precise, post-synthetic modification of peptides and proteins, enabling the attachment of a wide array of functionalities, including fluorophores, imaging agents, drug payloads, and polyethylene glycol (PEG) chains.[2][4] Furthermore, the azide group itself exerts a profound stereoelectronic influence on the proline ring's conformation, providing a mechanism to stabilize specific secondary structures, such as the polyproline II (PPII) helix, which is critical in biological structures like collagen.[5][6] This guide will explore the synthesis, reactivity, and conformational impact of this powerful molecular building block.

Physicochemical Properties and Structural Analysis

The utility of this compound is fundamentally linked to its specific stereochemistry and the resulting conformational preferences.

| Property | Value | Reference |

| CAS Number | 132622-68-5 | [2][7] |

| IUPAC Name | (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | [2][7] |

| Molecular Formula | C₁₀H₁₆N₄O₄ | [7] |

| Molecular Weight | 256.26 g/mol | [7] |

| Appearance | White crystalline powder | [] |

| Storage Temperature | 2-8°C | [9] |

Stereochemistry and Conformational Control

Proline's unique cyclic structure restricts its main-chain torsion angles, and its pyrrolidine ring exists in a dynamic equilibrium between two puckered conformations: Cγ-endo and Cγ-exo.[10] The substituent at the 4-position dictates which pucker is favored. For N-Boc-trans -4-azido-L-proline, the azide group is in the (4R) configuration.[5]

The strongly electron-withdrawing nature of the azide group at the 4R position creates a powerful stereoelectronic effect, often referred to as a gauche effect.[5] This effect stabilizes a Cγ-exo ring pucker, where the Cγ atom is puckered on the opposite side of the ring from the Cδ and Cβ atoms relative to the carboxyl group.[10] This Cγ-exo pucker is critical because it preferentially stabilizes the trans conformation of the preceding peptide bond through an n→π* interaction, a stabilizing orbital overlap between the lone pair of one carbonyl oxygen and the antibonding orbital of the next.[5][10]

The stabilization of the trans amide bond and the Cγ-exo pucker are key to reinforcing the polyproline II (PPII) helix, a left-handed helical structure crucial for the structure of collagen and for mediating protein-protein interactions.[5][6][11]

Caption: Proline ring pucker conformations influenced by the 4R-azide substituent.

Synthesis and Purification

The most reliable and commonly cited method for synthesizing this compound is from its readily available precursor, N-Boc-trans-4-hydroxy-L-proline, via a Mitsunobu reaction.[12] This reaction proceeds with a clean inversion of stereochemistry at the C4 position, converting the (4R)-hydroxyl group to a (4R)-azide group.

Causality of Reagent Choice

-

Substrate: N-Boc-trans-4-hydroxy-L-proline provides the necessary proline scaffold with the correct (2S) stereochemistry and a hydroxyl group at the 4-position for substitution. The Boc protecting group is stable under the reaction conditions.

-

Azide Source: Diphenylphosphoryl azide (DPPA) is an effective and relatively safe source of the azide nucleophile for the Mitsunobu reaction.[12][13] Sodium azide can also be used, but often requires activation of the hydroxyl group (e.g., as a tosylate or mesylate) in a separate step.[13]

-

Mitsunobu Reagents: A phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are used. The PPh₃ activates the hydroxyl group, and the azodicarboxylate acts as the ultimate oxidant in the catalytic cycle. The choice between DEAD and DIAD often comes down to the ease of removing the hydrazine byproduct during purification.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be performed by trained personnel with appropriate safety precautions.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Reaction: To the stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, maintaining the temperature at 0°C. The solution may turn from colorless to yellow. After 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise.

-

Incubation: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a white solid.

Chemical Reactivity and Key Applications

The azide moiety is the center of reactivity, primarily engaging in bioorthogonal cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone application of azido-proline.[3] It is a highly efficient, specific, and biocompatible reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the azide and a terminal alkyne.

Mechanism: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The Cu(I) coordinates with the alkyne, lowering the pKa of its terminal proton and forming a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise fashion to form the stable triazole ring, regenerating the Cu(I) catalyst.

Experimental Protocol: Model CuAAC Ligation

This protocol describes the conjugation of this compound to a model alkyne, such as propargyl alcohol.

-

Preparation: In a vial, dissolve this compound (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction can be monitored by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The resulting triazole product can be purified by silica gel chromatography if necessary.

Core Applications

The ability to perform this highly selective ligation has led to numerous applications:

-

Peptide Synthesis and Functionalization: It serves as a key building block for creating peptides with handles for post-synthetic modification.[2]

-

Drug Development: Used in the synthesis of peptide-drug conjugates, improving the targeting and bioavailability of therapeutic agents.[2]

-

Bioconjugation: Enables the attachment of peptides to surfaces, polymers, or other biomolecules for applications in diagnostics and biomaterials.[2]

-

Material Science: Employed in the development of functional hydrogels and coatings where peptide recognition motifs are desired.[2]

Handling and Safety Precautions

While this compound is a stable solid, it contains an organic azide functional group. Organic azides are a class of compounds with potential explosive properties.

-

General Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Thermal Stability: Avoid heating the compound, especially in its concentrated or pure form. Thermal decomposition can lead to the rapid release of nitrogen gas.[14]

-

Mechanical Shock: Avoid grinding or subjecting the solid material to mechanical shock.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and reducing agents that could react with the azide group.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[9]

Conclusion

This compound is more than just a protected amino acid; it is a sophisticated molecular tool that bridges synthetic chemistry with biology. Its well-defined synthesis, predictable reactivity via click chemistry, and profound influence on peptide conformation make it an exceptionally valuable asset. For researchers in drug discovery, peptide science, and materials science, mastering the use of this compound opens up a vast landscape of possibilities for creating novel, functional, and structurally defined molecules and conjugates.

References

-

Gómez-Vidal, J. A., & Silverman, R. B. (2001). Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors. Organic Letters, 3(16), 2481–2484. Available from: [Link]

-

Newberry, R. W., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Protected 4-Amino- and 4-Azido-3-hydroxy-L-prolines from D-Glucose. Available from: [Link]

-

Deman, A. D., et al. (n.d.). Clickable Polyprolines from Azido-proline N-Carboxyanhydride. ACS Polymers Au. Available from: [Link]

-

Thamm, P., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. Available from: [Link]

-

Deman, A. D., et al. (2023). Clickable Polyprolines from Azido-proline N-Carboxyanhydride. ACS Polymers Au. Available from: [Link]

-

Newberry, R. W., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available from: [Link]

-

Wennemers, H. (n.d.). Azidoprolines – Conformation Directing Amino Acids and Sites for Functionalization. CHIMIA International Journal for Chemistry. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

-

Aapptec Peptides. (n.d.). Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. Available from: [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. Available from: [Link]

-

Aapptec Peptides. (n.d.). Azido Amino Acids and Click Chemistry Building Blocks. Available from: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Proline at BMRB. Available from: [Link]

-

Sumit Biosciences. (2013). CLICK CHEMISTRY. Available from: [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Dimethyl sulfoxide. Available from: [Link]

-

T. O., et al. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. PubMed. Available from: [Link]

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. Available from: [Link]

-

Jiang, L., et al. (2009). CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. jk-sci.com [jk-sci.com]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Clickable Polyprolines from Azido-proline N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. trans-4-Azido-N-Boc-L-proline 95% | CAS: 132622-68-5 | AChemBlock [achemblock.com]

- 9. N-Boc-cis-4-アジド-L-プロリン (ジシクロヘキシルアンモニウム)塩 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. fishersci.com [fishersci.com]

physical and chemical properties of N-Boc-trans-4-azido-L-proline

An In-depth Technical Guide to N-Boc-trans-4-azido-L-proline: Properties, Reactivity, and Applications

Introduction: A Versatile Building Block for Modern Chemistry

This compound is a synthetic, non-canonical amino acid that has emerged as a cornerstone in the fields of peptide chemistry, drug discovery, and chemical biology. Its unique trifunctional structure—comprising a conformationally constrained proline scaffold, a readily cleavable N-terminal tert-butyloxycarbonyl (Boc) protecting group, and a highly versatile azido functional group—makes it an invaluable tool for constructing complex molecular architectures. The proline ring imparts significant conformational rigidity into peptide backbones, influencing secondary structures and protein folding, while the azide group serves as a chemical handle for a variety of powerful bioorthogonal ligation reactions.[1][2][3] This guide provides a comprehensive overview of the , its core reactivities, and its applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| IUPAC Name | (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | [4][5] |

| CAS Number | 132622-68-5 | [4][5] |

| Molecular Formula | C₁₀H₁₆N₄O₄ | [4] |

| Molecular Weight | 256.26 g/mol | [4] |

| Appearance | Typically a white to off-white solid or crystalline powder. | [6] |

| Purity | Commonly available with ≥95% purity. | [4] |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[7] Sparingly soluble in aqueous buffers.[7] | |

| Storage | Store in a cool, dry, and well-ventilated place, typically at 2-8°C, protected from light and moisture.[8] |

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct and orthogonal reactivity of its three key functional components: the azido group, the Boc-protected amine, and the carboxylic acid.

The Azido Group: A Gateway to Bioorthogonal Chemistry

The azide moiety is the molecule's primary reactive handle for post-synthetic modification. It is stable during standard peptide synthesis but can participate in highly specific and efficient "click chemistry" reactions.[9][10] This allows for the precise covalent attachment of various functionalities (e.g., fluorophores, affinity tags, polymers, or other biomolecules) to a peptide or molecule containing this residue.[9][]

The two most prominent reactions are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the azide with a terminal alkyne in the presence of a Cu(I) catalyst. It is known for its high yield, specificity, and tolerance of a wide range of functional groups.[12][]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC utilizes a strained cyclooctyne (e.g., BCN, DIBO). The ring strain provides the thermodynamic driving force for the reaction, enabling rapid and bioorthogonal ligation in living systems without a metal catalyst.[][]

Caption: Workflow for incorporating the residue in Boc-SPPS.

Applications in Research and Drug Development

Peptide Synthesis and Conformational Control

The primary application of this compound is as a building block in SPPS. The incorporation of this residue serves two main purposes:

-

Introducing a Bioorthogonal Handle: As detailed, the azide allows for post-synthetic modification, enabling the creation of complex peptide conjugates, stapled peptides for enhanced stability, and peptide macrocycles. [1][12]* Influencing Peptide Structure: Proline and its derivatives are known to be potent disruptors of α-helical and β-sheet secondary structures. [3]They often induce β-turns and restrict the conformational freedom of the peptide backbone, which can be crucial for optimizing binding affinity to biological targets. The substitution at the 4-position further influences the proline ring pucker, which in turn affects the cis-trans isomerism of the preceding peptide bond, a critical factor in protein folding and function. [1][2]

Bioconjugation and Drug Delivery

The ability to "click" molecules onto peptides containing azido-proline is a powerful tool in drug delivery and diagnostics. [5][]For instance, a therapeutic peptide can be conjugated to a polymer like polyethylene glycol (PEG) to increase its serum half-life, or to a targeting ligand to ensure its delivery to specific cells or tissues. []

Fragment-Based Drug Discovery and PROTACs

In modern drug discovery, click chemistry is used to rapidly assemble and screen libraries of potential drug candidates. []this compound can be incorporated into a molecular fragment, which is then "clicked" to other fragments to explore a wide chemical space for binding to a protein target. This modular approach is also highly valuable in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the azide can serve as a linking point to connect a target-binding ligand to an E3 ligase-binding ligand. []

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in SPPS

This protocol describes the removal of the N-terminal Boc group from a resin-bound peptide.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.

-

Pre-wash: Drain the DCM and wash the resin with the deprotection solution (typically 25-50% Trifluoroacetic Acid (TFA) in DCM) for 1-2 minutes.

-

Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature. [14]4. Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (1-2 times), and then DCM again (3-5 times).

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2 times).

-

Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule to the azido-proline residue on the solid support.

-

Resin Preparation: Swell the peptide-resin (containing the azido-proline residue) in a suitable solvent like DMF or a DMF/DCM mixture.

-

Prepare Reagent Solution: In a separate vial, prepare the click-reaction cocktail. For a 0.1 mmol scale reaction, this may consist of:

-

The alkyne-containing molecule (e.g., 5 equivalents).

-

A copper(I) source, such as copper(I) iodide (CuI) or generated in situ from copper(II) sulfate (CuSO₄) (0.5 equivalents) and a reducing agent like sodium ascorbate (1.5 equivalents).

-

A copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) (0.5 equivalents).

-

Dissolve the components in a solvent system like DMF/water or DMSO.

-

-

Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of resin and analyzing the peptide after cleavage.

-

Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF, water, DCM, and methanol to remove all copper salts and excess reagents. The resin can then proceed to final cleavage and purification.

Safety and Handling

While this compound is generally stable, it is crucial to handle it with appropriate care, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [15][16]* Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. [15][17]Wash hands thoroughly after handling. [15]* Chemical Hazards: The compound may cause skin and eye irritation. [15]Organic azides as a class are potentially energetic compounds and should be handled with care, avoiding excessive heat, shock, or friction. However, small-molecule azides like this one are not typically explosive under normal laboratory conditions.

-

In case of exposure:

Conclusion

This compound stands out as a remarkably versatile and powerful building block in chemical synthesis. Its well-defined physicochemical properties, combined with the orthogonal reactivity of its functional groups, provide chemists and biologists with a reliable tool for a vast array of applications. From controlling peptide conformation and enabling post-synthetic modifications to facilitating the rapid assembly of novel drug candidates, this molecule bridges the gap between traditional peptide chemistry and modern bioconjugation techniques. As the demand for more complex and functionalized biomolecules grows, the importance of this compound in both academic research and industrial drug development is set to expand even further.

References

-

J&K Scientific LLC. Boc-(4R)-azido-L-Proline dicyclohexylammonium salt | 132622-68-5. [Link]

-

PubChem. (4S)-4-Azido-L-proline | C5H8N4O2 | CID 54201645. [Link]

-

The Royal Society of Chemistry. Supporting Information: An L-proline Functionalized Metallo-organic Triangle. [Link]

-

Research Scientific. N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt. [Link]

-

MilliporeSigma. N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt, >=98.0%. [Link]

-

PubMed Central (PMC). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]

-